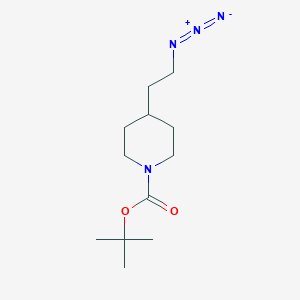

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate

描述

Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate (TBAPC) is an organic compound that is widely used in research and laboratory experiments. It is a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. TBAPC is a member of the azidoethylpiperidine family and is a derivative of the piperidine ring. It is a colorless, odorless, and relatively non-toxic compound.

科学研究应用

Synthesis of Various Piperidine Derivatives

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Building Block in PROTAC Development

This compound is useful as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Precursor in Illicit Fentanyl Manufacture

This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a synthetic opioid that is 80-100 times stronger than morphine.

Biological Evaluation and Drug Discovery

Piperidine and its derivatives, including this compound, are being utilized in different therapeutic applications. They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Pim-1 Inhibitors

This compound can be used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase that is involved in cell survival and proliferation, and its inhibitors are being studied for potential use in cancer treatment.

Synthesis of Selective GPR119 Agonists

This compound can also be used as a reactant for the synthesis of selective GPR119 agonists for type II diabetes . GPR119 is a receptor that is expressed in pancreatic and intestinal cells, and its agonists are being investigated for their potential to increase insulin secretion and improve glucose tolerance.

Fluorescence Lifetime Extension

Incorporating a piperidinyl group in the fluorophore extends the fluorescence lifetime of click-derived cyclam-naphthalimide conjugates . This property can be useful in various applications, including biological sensing and imaging.

Synthesis of Anticancer, Antiviral, and Antimalarial Agents

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

属性

IUPAC Name |

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILCKGFSPASVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-4-piperidinyl)ethylazide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)